molecular formula C48H55F4N9O11S2 B12372737 (2S,4R)-1-[(2S)-2-[6-[[2-[4-[8-fluoro-6-hydroxy-7-(1,1,4-trioxo-1,2,5-thiadiazolidin-2-yl)naphthalen-2-yl]pyrazol-1-yl]acetyl]amino]hexanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

(2S,4R)-1-[(2S)-2-[6-[[2-[4-[8-fluoro-6-hydroxy-7-(1,1,4-trioxo-1,2,5-thiadiazolidin-2-yl)naphthalen-2-yl]pyrazol-1-yl]acetyl]amino]hexanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

Cat. No.: B12372737
M. Wt: 1074.1 g/mol
InChI Key: INLYWSQHNVGHNP-OUELNXRGSA-N
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Description

The compound (2S,4R)-1-[(2S)-2-[6-[[2-[4-[8-fluoro-6-hydroxy-7-(1,1,4-trioxo-1,2,5-thiadiazolidin-2-yl)naphthalen-2-yl]pyrazol-1-yl]acetyl]amino]hexanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of intermediate compounds, which are then combined through a series of reactions to form the final product. Common reagents used in these reactions include acids, bases, and various organic solvents. Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of hydroxyl groups allows for oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at specific functional groups, such as carbonyl groups, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The compound’s structure allows it to bind to these targets with high specificity, influencing their activity and function.

Comparison with Similar Compounds

Compared to other similar compounds, this molecule stands out due to its unique combination of functional groups and structural features. Similar compounds may include:

    Sulfur-containing compounds: These compounds share the presence of sulfur atoms, which can influence their reactivity and interactions.

    Fluorinated compounds: The presence of fluorine atoms can enhance the compound’s stability and bioavailability.

    Pyrazole derivatives: These compounds share the pyrazole ring structure, which can contribute to their biological activity.

Each of these similar compounds has its own unique properties, but the combination of features in this molecule makes it particularly interesting for research and development.

Properties

Molecular Formula

C48H55F4N9O11S2

Molecular Weight

1074.1 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-[6-[[2-[4-[8-fluoro-6-hydroxy-7-(1,1,4-trioxo-1,2,5-thiadiazolidin-2-yl)naphthalen-2-yl]pyrazol-1-yl]acetyl]amino]hexanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C46H54FN9O9S2.C2HF3O2/c1-26(28-10-12-29(13-11-28)42-27(2)49-25-66-42)51-44(62)35-19-33(57)22-55(35)45(63)43(46(3,4)5)52-37(59)9-7-6-8-16-48-38(60)23-54-21-32(20-50-54)30-14-15-31-18-36(58)41(40(47)34(31)17-30)56-24-39(61)53-67(56,64)65;3-2(4,5)1(6)7/h10-15,17-18,20-21,25-26,33,35,43,57-58H,6-9,16,19,22-24H2,1-5H3,(H,48,60)(H,51,62)(H,52,59)(H,53,61);(H,6,7)/t26-,33+,35-,43+;/m0./s1

InChI Key

INLYWSQHNVGHNP-OUELNXRGSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCNC(=O)CN4C=C(C=N4)C5=CC6=C(C(=C(C=C6C=C5)O)N7CC(=O)NS7(=O)=O)F)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCNC(=O)CN4C=C(C=N4)C5=CC6=C(C(=C(C=C6C=C5)O)N7CC(=O)NS7(=O)=O)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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